molecular formula C12H10N2O6 B5656447 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate CAS No. 72552-98-8

2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate

Cat. No. B5656447
CAS RN: 72552-98-8
M. Wt: 278.22 g/mol
InChI Key: SWPURVOSXQNNLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitrobenzoyl-indolyl acetates involves aza-alkylation/intramolecular Michael cascade reactions, followed by desulfonative dehydrogenation processes. These methods produce the compounds in good yield and are characterized using NMR, IR, and mass spectral data (Sunyoung Choi & Sung‐Gon Kim, 2017). Additionally, ethyl 2-nitroacetoacetate has been identified as a synthetic precursor for various heterocyclic compounds, showcasing its versatility in synthetic organic chemistry (V. P. Kislyi et al., 1994).

Molecular Structure Analysis

The molecular structure of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate has been elucidated through NMR, mass spectrometry, and single crystal X-ray diffraction studies. These investigations reveal the presence of intramolecular hydrogen bond interactions and supramolecular architectures in the crystal structure, which contribute to the stability and reactivity of the molecule (K. Kumara et al., 2019).

Chemical Reactions and Properties

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate's reactions are characterized by its ability to undergo various transformations, including Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids. These reactions proceed with good yields and without racemization, highlighting the compound's functional group compatibility and synthetic utility (Kishore Thalluri et al., 2014).

properties

IUPAC Name

2-(5-nitro-1,3-dioxoisoindol-2-yl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c1-7(15)20-5-4-13-11(16)9-3-2-8(14(18)19)6-10(9)12(13)17/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPURVOSXQNNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353569
Record name STK156045
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate

CAS RN

72552-98-8
Record name STK156045
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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